![molecular formula C19H22FN3O2 B2501042 (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone CAS No. 1436043-53-6](/img/structure/B2501042.png)
(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone
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Description
(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone, also known as FMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FMP is a piperazine derivative that has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new therapeutics.
Scientific Research Applications
- The synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives has been reported. These compounds were evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacterial species, as well as antibiotic-resistant E. coli strains. Some of the synthesized compounds demonstrated potential antimicrobial effects .
- Combining quinazoline, pyridine, and piperazine heterocyclic rings in one molecule has shown promise against bacterial and fungal species, potentially synergizing their effects against infectious diseases .
- Fluorinated pyridines, including 2-fluoropyridine derivatives, have applications in imaging agents. For instance, [18 F]-(E)-3-((6-fluoropyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime has been explored as a potential mGluR 5 imaging agent .
- The combination of quinazoline, pyridine, and piperazine rings in a single molecule may lead to highly bioactive compounds with potential therapeutic applications .
- Researchers have developed a straightforward synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. This compound was obtained using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The method provides a facile way to access these derivatives .
Antimicrobial Activity
Medicinal Chemistry and Drug Design
Imaging Agents
Pharmacophore Exploration
Synthetic Chemistry
properties
IUPAC Name |
(6-fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14(15-4-3-5-17(12-15)25-2)22-8-10-23(11-9-22)19(24)16-6-7-18(20)21-13-16/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAQNGLKVVFSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N2CCN(CC2)C(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoropyridine-3-carbonyl)-4-[1-(3-methoxyphenyl)ethyl]piperazine |
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